molecular formula C13H27N3 B13894653 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine

Cat. No.: B13894653
M. Wt: 225.37 g/mol
InChI Key: ACNDRMHKUIQIOK-UHFFFAOYSA-N
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Description

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is an organic compound that belongs to the class of piperidines and piperazines It is characterized by the presence of a piperazine ring substituted with a 2,2,6,6-tetramethylpiperidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperazine, followed by nucleophilic substitution with 2,2,6,6-tetramethylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in redox reactions, stabilize free radicals, and modulate enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is unique due to the combination of the piperazine and tetramethylpiperidine rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

1-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine

InChI

InChI=1S/C13H27N3/c1-12(2)9-11(10-13(3,4)15-12)16-7-5-14-6-8-16/h11,14-15H,5-10H2,1-4H3

InChI Key

ACNDRMHKUIQIOK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CCNCC2)C

Origin of Product

United States

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